molecular formula C19H24FN3O3 B2926909 Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1986486-73-0

Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2926909
CAS No.: 1986486-73-0
M. Wt: 361.417
InChI Key: DDYBMCTZRGBAQS-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a compound of significant interest in various scientific fields due to its complex structure and potential applications. This article aims to provide an in-depth analysis of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring, which is then linked to the piperidine structure. Common starting materials include 2-fluorobenzonitrile and hydrazine derivatives. The final compound is obtained through the cyclization of intermediates under controlled reaction conditions, often involving catalysts and solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production methods scale up the laboratory synthesis routes with modifications to ensure higher yields and purity. Continuous flow reactors and optimized reaction conditions, including temperature and pressure adjustments, are employed to facilitate the synthesis on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound, modifying its chemical properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and piperidine rings.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperature and pH ranges to control the reaction progress and yield desired products.

Major Products: The major products formed from these reactions vary based on the specific reaction type but generally include oxidized, reduced, or substituted derivatives of the original compound, which may have distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: Biologically, the compound is investigated for its interactions with various biological targets, potentially serving as a lead compound in drug discovery.

Medicine: In medicine, it shows promise as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Industrially, the compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms, influencing cellular responses.

Comparison with Similar Compounds

Unique Features: Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate stands out due to its combination of the 1,2,4-oxadiazole ring and the fluorophenyl group, which confer unique chemical and biological properties.

Similar Compounds: Similar compounds include:

  • Tert-butyl 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

  • Tert-butyl 4-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

  • Tert-butyl 4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

These compounds share structural similarities but differ in the substituents on the phenyl ring, which can lead to variations in their reactivity and biological activity.

This compound is a compound of considerable interest due to its complex structure and potential applications across various scientific disciplines. Its unique features and diverse reactivity make it a valuable subject for ongoing research.

Properties

IUPAC Name

tert-butyl 4-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-16-21-17(22-26-16)14-6-4-5-7-15(14)20/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYBMCTZRGBAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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